molecular formula C21H27N3O3 B2984143 N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 953006-65-0

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2984143
CAS No.: 953006-65-0
M. Wt: 369.465
InChI Key: TYSOQJCWOYCMTC-UHFFFAOYSA-N
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Description

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications : N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) serves as an efficient bidentate ligand promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This methodology allows the coupling of a broad range of (hetero)aryl bromides with various amines at low catalyst loadings and temperatures, offering a pathway to pharmaceutically significant building blocks (Bhunia, Kumar, & Ma, 2017).

Neuroinflammation Imaging : The compound [11C]CPPC, a derivative featuring the furan-2-ylmethylpiperidin structure, has been identified as a specific PET radiotracer for CSF1R, a microglia-specific marker. It facilitates noninvasive imaging of reactive microglia and their role in neuroinflammation, contributing to the study and potential treatment of neuropsychiatric disorders (Horti et al., 2019).

Antimicrobial and Metal Complex Studies : Furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate derivatives, have been synthesized and analyzed for their antimicrobial activities and ability to form metal complexes. These studies contribute to the development of new antimicrobial agents and enhance understanding of metal-ligand interactions (Patel, 2020).

Pharmacological Potential : Research into compounds with similar structural motifs to N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide has uncovered potential therapeutic applications. For instance, certain derivatives demonstrate significant activity in inhibiting platelet aggregation, suggesting a potential for development into novel antithrombotic agents (Youssef et al., 2011).

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-16-4-6-17(7-5-16)13-22-20(25)21(26)23-14-18-8-10-24(11-9-18)15-19-3-2-12-27-19/h2-7,12,18H,8-11,13-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSOQJCWOYCMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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